molecular formula C16H14O4 B160955 Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 792-74-5

Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No. B160955
CAS RN: 792-74-5
M. Wt: 270.28 g/mol
InChI Key: BKRIRZXWWALTPU-UHFFFAOYSA-N
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Description

Dimethyl biphenyl-4,4’-dicarboxylate is a planar biphenyldicarboxylic acid ester . It is an organic compound with the formula C16H14O4 .


Molecular Structure Analysis

The molecular structure of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate consists of two phenyl rings connected by a carbon-carbon bond, with each phenyl ring bearing a carboxylate ester group .


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate are not available, biphenyl compounds typically undergo reactions similar to benzene, including electrophilic substitution .


Physical And Chemical Properties Analysis

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate is a solid at room temperature. Its molecular weight is 270.28 g/mol .

Scientific Research Applications

Synthetic Organic Chemistry

  • Field : Synthetic Organic Chemistry .
  • Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Methods : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
  • Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Antibacterial Activity Evaluation

  • Field : Medicinal Chemistry .
  • Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized to evaluate their antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
  • Methods : The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
  • Results : Eleven compounds exhibited potent antibacterial activities. For example, compounds 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol (6i) and 5- (9 H -carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

Production of Polychlorinated Biphenyls (PCBs)

  • Field : Industrial Chemistry .
  • Application : Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
  • Methods : The production of PCBs typically involves the direct chlorination of biphenyl .
  • Results : PCBs have been widely used in various industrial applications, although their use has been restricted due to environmental concerns .

Production of Other Organic Compounds

  • Field : Industrial Chemistry .
  • Application : Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
  • Methods : The specific methods of production vary depending on the desired end product .
  • Results : These products have a wide range of applications in various industries .

Production of Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)

  • Field : Material Science .
  • Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
  • Methods : The specific methods of production vary depending on the desired end product .
  • Results : These products have a wide range of applications in various industries .

Production of Basic Liquid Crystals

  • Field : Material Science .
  • Application : Biphenyl derivatives are used as building blocks for basic liquid crystals .
  • Methods : The specific methods of production vary depending on the desired end product .
  • Results : These products have a wide range of applications in various industries .

properties

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIRZXWWALTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061143
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine faintly red crystals; [MSDSonline]
Record name Dimethyl 4,4'-biphenyldicarboxylate
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Product Name

Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

CAS RN

792-74-5
Record name 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
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Record name Dimethyl 4,4'-biphenyldicarboxylate
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Record name Biphenyl dimethyl dicarboxylate
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
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Record name BIPHENYL DIMETHYL DICARBOXYLATE
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Record name DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
KS Jeong, YB Go, SM Shin, SJ Lee, J Kim… - Chemical …, 2011 - pubs.rsc.org
Chiral metal–organic frameworks (MOFs) constitute a unique class of multifunctional hybrid materials and are envisioned as a versatile tool for various enantioselective applications, …
Number of citations: 217 pubs.rsc.org
V Medabalmi, K Ramanujam - Journal of The Electrochemical …, 2017 - iopscience.iop.org
A rational functionalization of conjugated dicarboxylate is reported here to enhance the cyclability and rate capability for Li-ion batteries. Introduction of carbonyl groups between …
Number of citations: 14 iopscience.iop.org
R Sun, B Liu, BG Li, S Jie - ChemCatChem, 2016 - Wiley Online Library
Two series of amine‐functionalized Zr‐based mixed‐linker metal–organic frameworks (MOFs; UiO‐66‐Mix and UiO‐67‐Mix) have been synthesized with different ratios of 1,4‐…
C Kutzscher, HC Hoffmann, S Krause… - Inorganic …, 2015 - ACS Publications
The linker functionalization strategy was applied to incorporate proline moieties into a metal–organic framework (MOF). When 4,4′-biphenyldicarboxylic acid was replaced with a Boc-…
Number of citations: 75 pubs.acs.org
W Hang, N Liang, Y Liu, C Xi - ChemSusChem, 2021 - Wiley Online Library
Cobalt‐catalyzed regioselective three‐component arylcarboxylation of acrylate with aryl bromides and carbon dioxide has been developed. The reaction is carried out by using cobalt …
M Iyoda, H Otsuka, K Sato, N Nisato… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Reduction of NiX 2 (PPh 3 ) 2 with zinc in the presence of Et 4 NI gives a nickel catalyst which has been proven to be useful for the coupling of aryl halides. This nickel catalyst can be …
Number of citations: 353 www.journal.csj.jp
S Grosjean, Z Hassan, C Wöll… - European Journal of …, 2019 - Wiley Online Library
A modular synthesis of multi‐functionalized biphenyl, terphenyl and higher linear oligophenylene dicarboxylic acids and pyridine‐terminated oligoarenes by stepwise palladium–…
J Luo, MT Davenport, A Carter, DH Ess, TL Liu - Faraday discussions, 2023 - pubs.rsc.org
Ni-catalyzed electrochemical arylation is an attractive, emerging approach for molecular construction as it uses air-stable Ni catalysts and efficiently proceeds at room temperature. …
Number of citations: 0 pubs.rsc.org
D Zhu, Y Wu, B Wu, B Luo, A Ganesan, FH Wu… - Organic …, 2014 - ACS Publications
Linear diaryliodonium salts are widely used as arylating reagents for C–C and C–X bond formation. Meanwhile, synthetic applications of cyclic iodoniums are relatively rare although …
Number of citations: 75 pubs.acs.org
S Grosjean, P Hodapp, Z Hassan, C Wöll… - …, 2019 - Wiley Online Library
Modular synthesis of structurally diverse functionalized azobiphenyls and azoterphenyls for the realization of optically switchable materials has been described. The corresponding …

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